4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, an ethylamino group, and a pyrimidinyl moiety. Its molecular formula is C19H19BrN4O, and it has a molecular weight of approximately 399.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethylamine and 2,4,6-trichloropyrimidine under basic conditions.
Bromination: The bromine atom is introduced via an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reaction: The brominated pyrimidine is then coupled with 4-aminobenzamide through a nucleophilic aromatic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-{[4-(bromobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-bromo-N-(4-{[4-(bromobenzoyl)amino]benzyl}phenyl)benzamide
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino and pyrimidinyl moieties contribute to its potential as a versatile building block in organic synthesis and its biological activity .
Properties
Molecular Formula |
C20H20BrN5O |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20BrN5O/c1-3-22-18-12-13(2)23-20(26-18)25-17-10-8-16(9-11-17)24-19(27)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
InChI Key |
XBKQCQZFOTXBED-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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